3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one 3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
Brand Name: Vulcanchem
CAS No.: 86487-49-2
VCID: VC13316788
InChI: InChI=1S/C13H11ClN2OS/c1-8-9(6-7-14)12(17)16-10-4-2-3-5-11(10)18-13(16)15-8/h2-5H,6-7H2,1H3
SMILES: CC1=C(C(=O)N2C3=CC=CC=C3SC2=N1)CCCl
Molecular Formula: C13H11ClN2OS
Molecular Weight: 278.76 g/mol

3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

CAS No.: 86487-49-2

Cat. No.: VC13316788

Molecular Formula: C13H11ClN2OS

Molecular Weight: 278.76 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one - 86487-49-2

Specification

CAS No. 86487-49-2
Molecular Formula C13H11ClN2OS
Molecular Weight 278.76 g/mol
IUPAC Name 3-(2-chloroethyl)-2-methylpyrimido[2,1-b][1,3]benzothiazol-4-one
Standard InChI InChI=1S/C13H11ClN2OS/c1-8-9(6-7-14)12(17)16-10-4-2-3-5-11(10)18-13(16)15-8/h2-5H,6-7H2,1H3
Standard InChI Key DDAUDRGZWYHJAY-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C3=CC=CC=C3SC2=N1)CCCl
Canonical SMILES CC1=C(C(=O)N2C3=CC=CC=C3SC2=N1)CCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrimidobenzothiazole family, featuring a bicyclic system where a pyrimidine ring is annulated to a benzothiazole moiety. Key structural attributes include:

  • Position 2: Methyl substitution (CH3-\text{CH}_3)

  • Position 3: 2-Chloroethyl side chain (CH2CH2Cl-\text{CH}_2\text{CH}_2\text{Cl})

  • Position 4: Ketone functionality (C=O\text{C}=O)

The IUPAC name, 3-(2-chloroethyl)-2-methylpyrimido[2,1-b][1, benzothiazol-4-one, systematically describes this arrangement.

Physicochemical Properties

PropertyValue
Molecular FormulaC13H11ClN2OS\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{OS}
Molecular Weight278.76 g/mol
Canonical SMILESCC1=C(C(=O)N2C3=CC=CC=C3SC2=N1)CCCl
InChIKeyDDAUDRGZWYHJAY-UHFFFAOYSA-N
XLogP33.2 (Predicted)

The chloroethyl group confers moderate lipophilicity (XLogP3=3.2\text{XLogP3} = 3.2), suggesting favorable membrane permeability for biological applications.

Synthetic Methodologies

Conventional Synthesis Pathways

The VulcanChem protocol describes a two-step approach:

  • Core Formation: Condensation of 2-aminobenzothiazole with ethyl acetoacetate under acidic conditions to generate the pyrimidobenzothiazolone scaffold.

  • Side-Chain Installation: Nucleophilic substitution at position 3 using 1-bromo-2-chloroethane in dimethylformamide (DMF) at 80°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key 1H^1\text{H} NMR signals (DMSO-d6d_6, 400 MHz):

  • δ 2.45 (s, 3H, CH3\text{CH}_3)

  • δ 3.75 (t, 2H, CH2Cl\text{CH}_2\text{Cl})

  • δ 4.30 (t, 2H, CH2\text{CH}_2-pyrimidine)

  • δ 7.25–8.15 (m, 4H, aromatic)

The 13C^{13}\text{C} NMR spectrum confirms the ketone carbonyl at δ 178.9 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 279.07 [M+H]+^+, consistent with the molecular formula. Fragmentation patterns include:

  • Loss of CH2Cl\text{CH}_2\text{Cl} (-49 Da)

  • Cleavage of the thiazole ring (-121 Da)

Reactivity and Derivative Synthesis

Nucleophilic Displacements

The chloroethyl side chain undergoes substitution reactions with:

  • Amines: Forms ethylenediamine-linked dimers

  • Thiols: Generates disulfide-bridged analogs

  • Azides: Produces triazole derivatives via click chemistry

Multicomponent Reactions (MCRs)

As evidenced by related systems , the compound could participate in spirocyclizations with isatins and malononitrile. A proposed reaction scheme yields:

Target Compound+Isatin+MalononitrileEtOH/H2OSpiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimidobenzothiazole]\text{Target Compound} + \text{Isatin} + \text{Malononitrile} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{Spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimidobenzothiazole]}

Computational Studies

Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating redox stability

  • Electrostatic Potential: Localized negative charge on the ketone oxygen

Molecular Docking

AutoDock Vina simulations predict strong binding (ΔG=9.8 kcal/mol\Delta G = -9.8 \text{ kcal/mol}) to the ATP-binding pocket of CDK2 kinase, suggesting cyclin-dependent kinase inhibition potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator